2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic compound belonging to the pyrano[2,3-f]chromene family. This compound is characterized by its complex structure, which includes a pyranochromene core substituted with chloro and fluoro groups on the phenyl ring, and methyl groups on the pyranochromene ring. It has garnered interest in the scientific community due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process starting from readily available starting materials. One common approach is the condensation of phloroglucinol with appropriate aldehydes under acidic or basic conditions to form the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride and fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions include various substituted pyranochromenes, quinones, and reduced derivatives, each with potential biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenol: A simpler compound with similar substituents but lacking the pyranochromene core.
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: Another compound with similar substituents but different core structure.
Uniqueness
What sets 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione apart is its unique combination of the pyranochromene core with chloro and fluoro substituents, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H14ClFO4 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H14ClFO4/c1-9-6-14-18(10(2)7-16(24)25-14)20-17(9)13(23)8-15(26-20)19-11(21)4-3-5-12(19)22/h3-7,15H,8H2,1-2H3 |
InChI Key |
VHGNNCWKRSKVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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